Alk2-IN-2 is a small-molecule inhibitor targeting Activin Receptor-Like Kinase 2 (ALK2), which is a serine/threonine kinase involved in the bone morphogenetic protein (BMP) signaling pathway. This compound has gained attention due to its potential therapeutic applications, particularly in treating conditions associated with dysregulated ALK2 activity, such as fibrodysplasia ossificans progressiva (FOP) and certain types of cancer, including diffuse intrinsic pontine glioma (DIPG) associated with mutations in the ACVR1 gene.
Alk2-IN-2 was developed through a series of medicinal chemistry efforts aimed at optimizing compounds that inhibit ALK2 activity. The synthesis and characterization of Alk2-IN-2 are detailed in several scientific studies that explore its efficacy and mechanism of action in cellular models.
Alk2-IN-2 is classified as a type I inhibitor of ALK2. It specifically targets the ATP-binding pocket of the kinase, inhibiting its phosphorylation activity, which is crucial for downstream signaling involved in cell differentiation and proliferation.
The synthesis of Alk2-IN-2 involves several key steps that utilize advanced organic chemistry techniques. The primary synthetic route includes:
A notable aspect of the synthesis is the incorporation of specific functional groups that enhance the compound's potency and selectivity for ALK2. For instance, modifications to the methoxy group have been shown to significantly affect binding affinity, with specific conformations being more favorable for interaction with the kinase.
The molecular structure of Alk2-IN-2 features a complex arrangement that includes multiple aromatic rings and functional groups designed to interact with the ALK2 binding site.
X-ray crystallography studies have provided insights into the binding interactions between Alk2-IN-2 and ALK2, revealing critical hydrogen bonding patterns that stabilize the inhibitor within the ATP-binding pocket. These studies illustrate how Alk2-IN-2 mimics ATP while effectively blocking its binding.
Alk2-IN-2 undergoes specific chemical reactions that are pivotal for its function as an inhibitor. The primary reaction involves:
The inhibition kinetics have been characterized using various biochemical assays, demonstrating that Alk2-IN-2 exhibits competitive inhibition with a calculated IC50 value indicative of its potency against ALK2.
The mechanism by which Alk2-IN-2 exerts its effects involves:
Research has shown that treatment with Alk2-IN-2 leads to decreased phosphorylation levels of SMAD1/5/8 in cellular models, which correlates with reduced expression of target genes involved in bone formation and tumorigenesis.
Alk2-IN-2 is typically characterized by:
Key chemical properties include:
Alk2-IN-2 has several promising applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2